molecular formula C7H17ClN2 B13844260 N,1-dimethyl-4-Piperidinamine hydrochloride

N,1-dimethyl-4-Piperidinamine hydrochloride

Cat. No.: B13844260
M. Wt: 164.67 g/mol
InChI Key: FVKOJZFISSJDML-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C7H17ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups attached to the nitrogen atom at the 4-position of the piperidine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylpiperidin-4-amine hydrochloride typically involves the reaction of N,N-dimethylamine with 4-piperidone. One common method includes the following steps:

    Reaction with Dimethylamine Hydrochloride: N-(tert-Butoxycarbonyl)-4-piperidone is treated with dimethylamine hydrochloride and sodium cyanoborohydride in methanol. The reaction is carried out at room temperature for several days.

    Acidic Workup: The reaction mixture is then treated with concentrated hydrochloric acid, followed by extraction with methylene chloride.

Industrial Production Methods: Industrial production of N,N-dimethylpiperidin-4-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-dimethylpiperidin-4-amine hydrochloride involves its interaction with molecular targets such as NMDA receptors. It is believed to modulate the activity of these receptors by binding to specific sites, thereby influencing synaptic transmission and plasticity. This modulation can have various effects on neurological functions and is being explored for potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate NMDA receptors sets it apart from other similar compounds, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

N,1-dimethylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-8-7-3-5-9(2)6-4-7;/h7-8H,3-6H2,1-2H3;1H

InChI Key

FVKOJZFISSJDML-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C.Cl

Origin of Product

United States

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